Lipophilicity Advantage vs. Methanesulfonamide Core
N-(4-Methoxybenzyl)benzenesulfonamide (target compound) exhibits a calculated LogP of 3.645, compared to N-(4-methoxybenzyl)methanesulfonamide (comparator), which has a LogP of 0.74 [1]. The 2.905 LogP unit increase (approximately 5-fold higher lipophilicity) significantly alters the compound's partitioning behavior and membrane permeability, making it more suitable for applications requiring higher hydrophobicity, such as blood-brain barrier penetration or non-polar solvent extraction.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.645 |
| Comparator Or Baseline | N-(4-methoxybenzyl)methanesulfonamide (LogP = 0.74) |
| Quantified Difference | ΔLogP = +2.905 (~5x higher lipophilicity) |
| Conditions | In silico prediction; consistent with standard QSAR models |
Why This Matters
LogP directly impacts compound solubility, permeability, and distribution, making this metric critical for selecting the appropriate sulfonamide for specific biological or formulation studies.
- [1] Chemsrc. N-(4-methoxybenzyl)benzenesulfonamide. CAS 79246-03-0. LogP = 3.645. https://m.chemsrc.com/cas/79246-03-0_787680.html (accessed 2026-04-15). View Source
